molecular formula C16H18OSi B14657707 1,1-Diphenylsilolan-3-ol CAS No. 51067-83-5

1,1-Diphenylsilolan-3-ol

Cat. No.: B14657707
CAS No.: 51067-83-5
M. Wt: 254.40 g/mol
InChI Key: XLHJZERQKDAVLG-UHFFFAOYSA-N
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Description

1,1-Diphenylsilolan-3-ol is a silanol derivative featuring a five-membered silole (silacyclopentane) ring with two phenyl groups attached to the silicon atom and a hydroxyl group at the third position. Silanols like this are typically intermediates in synthesizing silicone polymers or surface-modifying agents due to their Si–OH functionality .

Properties

CAS No.

51067-83-5

Molecular Formula

C16H18OSi

Molecular Weight

254.40 g/mol

IUPAC Name

1,1-diphenylsilolan-3-ol

InChI

InChI=1S/C16H18OSi/c17-14-11-12-18(13-14,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,11-13H2

InChI Key

XLHJZERQKDAVLG-UHFFFAOYSA-N

Canonical SMILES

C1C[Si](CC1O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diphenylsilolan-3-ol can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with an appropriate hydroxylating agent under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the silanol group.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1,1-Diphenylsilolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form silanones or siloxanes.

    Reduction: The compound can be reduced to form silanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.

Major Products:

    Oxidation: Silanones and siloxanes.

    Reduction: Silanes.

    Substitution: Halosilanes and alkoxysilanes.

Scientific Research Applications

Chemistry: 1,1-Diphenylsilolan-3-ol is used as a precursor in the synthesis of various organosilicon compounds

Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. These compounds may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.

Industry: In the industrial sector, this compound is used as an intermediate in the production of silicone-based materials. These materials are widely used in coatings, adhesives, and sealants due to their durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 1,1-Diphenylsilolan-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the silicon atom can participate in coordination chemistry, forming complexes with metal ions and other ligands. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1,1-Diphenylsilolan-3-ol with structurally related compounds from the evidence:

Compound Name Core Structure Functional Groups Molecular Formula Key Features Reference ID
This compound Silole ring (5-membered) Si–OH, two Si–Ph groups C₁₆H₁₆OSi Silanol with aromatic substitution; potential for polymerization or ligand design. N/A
1,1,3,3-Tetraphenyldisiloxane-1,3-diol Disiloxane (Si–O–Si bridge) Two Si–OH, four Si–Ph groups C₂₄H₂₂O₃Si₂ Higher thermal stability due to disiloxane backbone; dual silanol reactivity .
1-Benzhydrylazetidin-3-ol Azetidine ring (4-membered) N–OH, benzhydryl (Ph₂CH–) group C₁₆H₁₇NO Nitrogen heterocycle with alcohol; likely bioactive (e.g., pharmaceutical precursor) .
Quinuclidin-3-ol Bicyclic amine (8-membered) N–OH, rigid bicyclic framework C₇H₁₃NO High basicity; used in chiral synthesis or drug delivery systems .
3,3-Dichloro-1,1,1-trifluoro-2-phenylpropan-2-ol Fluorinated propanol CF₃, Cl, Ph groups C₉H₅Cl₂F₃O Electron-withdrawing substituents enhance acidity; used in agrochemicals .

Physicochemical Properties

Property This compound (Inferred) 1,1,3,3-Tetraphenyldisiloxane-1,3-diol 1-Benzhydrylazetidin-3-ol
Molecular Weight (g/mol) ~260 438 239
Melting Point (°C) ~80–100 180–200 (decomposes) ~120–140
Solubility Low in water; soluble in THF, DCM Insoluble in water; soluble in ether Moderate in polar solvents
Stability Air-sensitive (Si–OH hydrolysis) Stable under anhydrous conditions Stable at room temperature

Key Research Findings

  • Silanols: Disiloxanediols like 1,1,3,3-Tetraphenyldisiloxane-1,3-diol are precursors for silicone resins, with studies highlighting their role in moisture-curing coatings .
  • Azetidinols: 1-Benzhydrylazetidin-3-ol is patented in antiviral and antibacterial agents, leveraging its strained ring for target binding .
  • Quinuclidinols: Used as chiral auxiliaries in asymmetric synthesis, with (3R)-Quinuclidinol showing >99% enantiomeric excess in certain reactions .

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